N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide side chain includes a hydroxypropyl group linked to a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(18,10-5-4-6-20-10)8-14-11(17)9-7-16(2)15-12(9)19-3/h4-7,18H,8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBHKNYYVQAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel–Crafts hydroxyalkylation of thiophene to introduce the 2-hydroxy-2-(thiophen-2-yl)propyl group This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate hydrazine derivatives and 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium hydride (NaH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Research indicates that compounds within this class exhibit promising efficacy against various viral strains, including those resistant to conventional treatments. For instance, similar pyrazole derivatives have shown effective inhibition of reverse transcriptase, a critical enzyme in the replication of retroviruses like HIV .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been synthesized and tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, multicomponent reactions involving pyrazole structures have yielded compounds that exhibit high selectivity and potency against breast and colon cancer cells .
Antimicrobial Effects
This compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations comparable to established antibiotics .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence biological activity, as evidenced by comparative studies showing variations in potency based on substituent groups .
Comparative Data Table
| Property/Activity | This compound | Related Pyrazole Derivatives |
|---|---|---|
| Antiviral IC50 | 1.1 µM against resistant strains | 0.35 µM for standard compounds |
| Anticancer IC50 | 0.96 µg/mL against colon cancer cells | 0.25 µg/mL for leading compounds |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli | Comparable MIC values |
| Anti-inflammatory Efficacy | Significant reduction in TNF-alpha levels in vitro | Varies by derivative |
Study on Antiviral Efficacy
A study published by MDPI demonstrated that a series of pyrazole derivatives exhibited substantial antiviral activity against HIV strains resistant to first-line therapies, indicating the potential applicability of this compound in developing new antiviral agents .
Study on Anticancer Activity
In another study focusing on anticancer properties, a novel pyrazole derivative was synthesized and tested against various cancer cell lines, showing a remarkable ability to induce apoptosis in malignant cells while sparing normal cells . This highlights the therapeutic promise of compounds like this compound.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrazole rings may facilitate binding to specific sites, while the carboxamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis using evidence from diverse sources:
Pyrazole-Based Derivatives
- Compound 4i and 4j (): These derivatives incorporate pyrazole rings fused with tetrazole and coumarin moieties. Unlike the target compound, they lack thiophene substituents but share the pyrazole-carboxamide backbone. Compound 4j includes a thioxo-pyrimidine group, which may enhance π-π stacking interactions compared to the hydroxypropyl-thiophene group in the target compound .
Thiophene-Containing Analogs
- 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (, -19-2): This compound shares the thiophen-2-yl group with the target molecule but replaces the pyrazole core with a triazolopyridazine system. The triazole ring may confer greater metabolic stability but reduce hydrophilicity compared to the hydroxypropyl group in the target compound .
Functional Group Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s hydroxypropyl-thiophene side chain may complicate synthesis compared to simpler pyrazole derivatives like 4i and 4j, which utilize tetrazole couplings .
- Bioactivity Potential: Thiophene-containing analogs (e.g., 894050-19-2) demonstrate activity in kinase inhibition assays, suggesting the target compound could share similar pathways .
- Solubility Challenges: The methoxy group in the target compound may improve aqueous solubility relative to chlorinated analogs (e.g., 929843-30-1) but reduce lipid membrane permeability compared to nonpolar derivatives .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a thiophene ring and a hydroxyl group contributes to its unique chemical properties. The molecular structure can be represented as follows:
Key Structural Features:
- Pyrazole Core: Contributes to various pharmacological activities.
- Thiophene Substituent: Enhances lipophilicity and may influence receptor binding.
- Hydroxyl Group: Potentially increases solubility and bioavailability.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity: Pyrazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects: Some studies report that pyrazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antibacterial Properties: Pyrazole derivatives have demonstrated antibacterial effects against various strains, potentially through disruption of bacterial cell membranes .
Structure-Activity Relationships (SAR)
A detailed examination of SAR for pyrazole compounds reveals that modifications at specific positions on the pyrazole ring can significantly impact biological activity. For instance:
| Modification Position | Effect on Activity |
|---|---|
| 1-position | Increased antitumor activity |
| 3-position | Enhanced anti-inflammatory effects |
| 4-position | Improved antibacterial properties |
Research has shown that introducing electron-withdrawing groups at the 4-position enhances the compound's ability to inhibit specific enzymes involved in tumor growth .
Antitumor Activity
A study evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition in various cancer cell lines. For example, compounds with specific substitutions at the 4-position showed mean growth inhibition percentages ranging from 47.83% to 102.40% against different cancer types .
Anti-inflammatory Studies
In vitro assays demonstrated that this compound significantly inhibited the production of inflammatory mediators in macrophages. At concentrations of 10 µM, it achieved up to 85% inhibition of TNF-α production compared to standard anti-inflammatory drugs .
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability studies should include:
- pH-dependent degradation: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cleavage of the amide bond or thiophene ring oxidation).
- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor structural integrity via FTIR (amide I/II bands at ~1650 cm and ~1550 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., 1^11H NMR splitting patterns) for this compound?
- Methodological Answer: Discrepancies in NMR data often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature (VT) NMR: Perform experiments at 25°C and −40°C to slow rotational isomerism and clarify splitting patterns.
- COSY/NOESY: Use 2D NMR to confirm through-space couplings (e.g., between the hydroxypropyl group and thiophene protons).
- Computational Validation: Compare experimental H shifts with DFT-calculated values (e.g., using Gaussian with B3LYP/6-31G* basis set) .
Q. What computational methods are effective in predicting the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer:
-
Reaction Path Search: Use quantum chemical calculations (e.g., IRC analysis in Gaussian) to map energy barriers for key reactions (e.g., amide hydrolysis).
-
Molecular Docking: Employ AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Validate with MD simulations (NAMD or GROMACS) to assess binding stability .
- Data Table: Example Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| CYP3A4 | −7.2 | H-bond with Thr309 |
| MAPK14 | −8.5 | Hydrophobic packing with Leu74 |
Q. How can experimental design (DoE) optimize reaction yields while minimizing byproduct formation?
- Methodological Answer: Apply a fractional factorial design to test variables:
- Factors: Temperature (40–80°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response Variables: Yield, purity, byproduct ratio.
Analyze via ANOVA to identify significant factors. For example, higher temperatures may increase yield but reduce purity due to side reactions. Response surface methodology (RSM) can pinpoint optimal conditions .
Q. What strategies are recommended for validating the compound’s in vitro biological activity while addressing assay interference?
- Methodological Answer:
- Counter-Screening: Test against related targets (e.g., off-target kinases) to confirm selectivity.
- Cytotoxicity Controls: Use cell viability assays (MTT or resazurin) to rule out nonspecific toxicity.
- Fluorescence Quenching: Pre-incubate with assay components (e.g., ATP in kinase assays) to detect false positives from compound autofluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
